Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

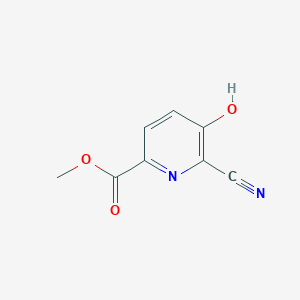

Calcium zirconate, also known as Calcium zirconium oxide, is a compound with the linear formula CaZrO3 . It’s a nanopowder with a particle size less than 50 nm and has a molecular weight of 179.30 . It’s used as an organic chemical synthesis intermediate . It’s also used in thermal barrier coatings in rocket and turbine engine combustion chambers and other hot section components .

Synthesis Analysis

Calcium zirconium oxide can be synthesized through several methods. One common method is solid phase synthesis by calcination of a mixture of calcium carbonate (oxide) and zirconium dioxide at 1300 – 1500°C . Another method is electric arc fusion of a mixture of calcium carbonate and zirconium dioxide at 2200 and 2300°C . Other methods include sol-gel method, hydrothermal synthesis, and coprecipitation .

Molecular Structure Analysis

The phase evolution studies of 16 mol% calcium-doped zirconia have been carried out after sintering the samples at 800 °C, 1000 °C, 1200 °C, and 1400 °C. The X-ray diffraction (XRD), Raman spectroscopic along FTIR studies confirmed that the pure zirconia exists only in the monoclinic phase .

Chemical Reactions Analysis

Zirconia is chemically unreactive under normal conditions. It is slowly attacked by concentrated hydrofluoric acid and sulfuric acid. When heated with carbon, it converts to zirconium carbide . When heated with carbon in the presence of chlorine, it converts to zirconium (IV) chloride .

Physical And Chemical Properties Analysis

Zirconium Oxide is a white, odorless solid that is insoluble in water . The crystal structure of Zirconia undergoes three changes based on temperature: monoclinic (below 1170°C), tetragonal (1170-2370°C), and cubic (above 2370°C) .

Mechanism of Action

Zirconium improves the mechanical properties of steel by inhibiting the grain growth . Mesoporous and nano-zirconia which find wide application in catalysis and electronics are synthesized by different methods like solution combustion synthesis, sol–gel synthesis, hydrothermal synthesis, co-precipitation, and solid-phase sintering .

Future Directions

Calcium zirconium oxide has potential for future applications in various fields. For instance, translucent, monoclinic-free, novel calcia-stabilised zirconia ceramics were developed utilising conventional (pressureless) sintering . The 10 mol% CaO-doped zirconia (10CaSZ) ceramic depicted a maximum transmittance of 81% at 600 nm for a 0.6 mm thick pellet . This suggests potential applications in fields such as high-temperature windows, high-power laser optics, transparent armor, optical electronics, and data storage .

properties

InChI |

InChI=1S/Ca.H2O.Zr/h;1H2; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYMJCBOIWXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

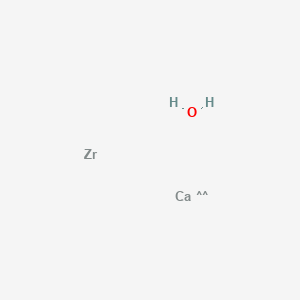

O.[Ca].[Zr] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2OZr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156594512 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)

![1-[3-(Benzylsulfanyl)pyridin-2-yl]-2-fluoropropan-1-one](/img/structure/B3393958.png)

![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)